molecular formula C19H20O2 B14186184 (E)-tert-butyl 4-styrylbenzoate

(E)-tert-butyl 4-styrylbenzoate

Cat. No.: B14186184
M. Wt: 280.4 g/mol
InChI Key: XBYYGUZLHAWYHU-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2-phenylethenyl)benzoate: is an organic compound with the molecular formula C19H20O2. It is a derivative of benzoic acid and is characterized by the presence of a tert-butyl group and a phenylethenyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Suzuki–Miyaura Coupling: One of the common methods for synthesizing tert-butyl 4-(2-phenylethenyl)benzoate involves the Suzuki–Miyaura coupling reaction.

    Oxidative Coupling: Another method involves the copper-catalyzed oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide.

Industrial Production Methods: Industrial production of tert-butyl 4-(2-phenylethenyl)benzoate often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of palladium catalysts and organoboron reagents is common in industrial settings.

Scientific Research Applications

Chemistry:

Biology and Medicine:

  • The compound is studied for its potential biological activities and interactions with various biomolecules. It may serve as a precursor for the synthesis of biologically active compounds.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-phenylethenyl)benzoate in chemical reactions involves the activation of the aromatic ring and the formation of reactive intermediates. In electrophilic aromatic substitution, the compound forms a benzenium ion intermediate, which then undergoes substitution by an electrophile . In oxidation reactions, the benzylic position is targeted, leading to the formation of benzoic acid derivatives .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 4-(2-phenylethenyl)benzoate is unique due to the presence of both the tert-butyl and phenylethenyl groups, which confer specific reactivity and stability. This combination of functional groups makes it a versatile compound in organic synthesis and industrial applications.

Properties

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

tert-butyl 4-[(E)-2-phenylethenyl]benzoate

InChI

InChI=1S/C19H20O2/c1-19(2,3)21-18(20)17-13-11-16(12-14-17)10-9-15-7-5-4-6-8-15/h4-14H,1-3H3/b10-9+

InChI Key

XBYYGUZLHAWYHU-MDZDMXLPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.